molecular formula C17H21N3O2 B2534802 [5-(4-ethoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone CAS No. 1093657-24-9

[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone

Cat. No. B2534802
M. Wt: 299.374
InChI Key: FJPRRIHKQCFGJJ-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, molecular weight, and possibly its structure. The compound appears to contain a pyrazole ring, which is a type of aromatic organic compound.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from its constituent elements or precursors. The synthesis process can vary widely depending on the specific compound.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions.



Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and reactivity with common reagents.


Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also include recommendations for safe handling and storage.


Future Directions

This would involve speculation or proposals for future research on the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.


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properties

IUPAC Name

[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-22-14-8-6-13(7-9-14)15-12-16(19-18-15)17(21)20-10-4-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPRRIHKQCFGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone

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